Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active compounds drives a continuous need for efficient and versatile methods to functionalize this privileged heterocycle.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled precision and functional group tolerance.[3] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 2-bromopyrimidine derivatives, offering not just protocols, but the underlying chemical principles and practical insights to empower your synthetic endeavors.
The reactivity of halopyrimidines in these transformations is primarily governed by the strength of the carbon-halogen bond, with the general reactivity trend being I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, 2-bromopyrimidines represent a versatile and readily accessible starting material for a wide array of synthetic transformations.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[4] This reaction forges a new carbon-carbon bond between the 2-position of the pyrimidine ring and a variety of aryl, heteroaryl, or vinyl groups.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-bromopyrimidine, forming a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester derivative is transferred to the palladium center. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 2-substituted pyrimidine product and regenerating the active Pd(0) catalyst.[4]
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrimidine
This protocol provides a general procedure that may require optimization for specific substrates.
Materials:
-
2-Bromopyrimidine
-
Aryl- or heteroarylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-bromopyrimidine (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: To the flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 90-98 | [4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 | [4] |
Table 1. Representative conditions for Suzuki-Miyaura coupling of 2-bromopyrimidine derivatives.
The Heck Reaction: Olefination of the Pyrimidine Core
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This method provides a direct route to introduce alkenyl substituents at the 2-position of the pyrimidine ring.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.
-
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the 2-bromopyrimidine.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.
-
Catalyst Regeneration: The base in the reaction mixture facilitates the reductive elimination of HBr, regenerating the active Pd(0) catalyst.
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Caption: General experimental workflow for the Heck reaction.
Experimental Protocol: Heck Reaction of 2-Bromopyrimidine
This protocol is a general guideline and may require optimization for specific alkenes.
Materials:
-
2-Bromopyrimidine
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Sodium Acetate (NaOAc)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a Schlenk tube, dissolve 2-bromopyrimidine (1.0 equiv.) and the alkene (1.2-1.5 equiv.) in the chosen solvent.
-
Catalyst and Base Addition: Add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | NEt₃ | DMF | 100 | 75-90 | [7] |
| Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | 120 | 70-85 | [8] |
Table 2. Representative conditions for the Heck reaction with 2-bromopyrimidine derivatives.
The Sonogashira Coupling: Synthesis of 2-Alkynylpyrimidines
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[10]
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: This cycle is similar to those of the Suzuki and Heck reactions, involving oxidative addition of the 2-bromopyrimidine to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then participates in the transmetalation step with the palladium(II) complex.
Experimental Protocol: Sonogashira Coupling of 2-Bromopyrimidine
This protocol is a general procedure and may need to be optimized for specific alkynes.
Materials:
-
2-Bromopyrimidine
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromopyrimidine (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).[10]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| :--- | :--- | :--- | :--- | :--- | :--- |
| PdCl₂(PPh₃)₂ | CuI | NEt₃ | DMF | 60-80 | 80-95 |[10] |
| Pd(PPh₃)₄ | CuI | DIPEA | THF | RT-50 | 75-90 |[11] |
Table 3. Representative conditions for Sonogashira coupling of 2-bromopyrimidine derivatives.
The Buchwald-Hartwig Amination: A Gateway to 2-Aminopyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] It has become an indispensable tool for the synthesis of arylamines, including 2-aminopyrimidine derivatives, which are prevalent in pharmaceuticals.[13]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 2-bromopyrimidine.
-
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.
-
Reductive Elimination: The aryl and amino groups on the palladium center couple and are eliminated, affording the desired 2-aminopyrimidine and regenerating the Pd(0) catalyst.[13]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine
This protocol provides a general procedure; the choice of ligand and base is critical and often substrate-dependent.
Materials:
-
2-Bromopyrimidine
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add the 2-bromopyrimidine and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography or crystallization.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 70-90 | [13] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 85-98 | [14] |
Table 4. Representative conditions for Buchwald-Hartwig amination of 2-bromopyrimidine derivatives.
The Stille Coupling: A Versatile but Toxic Approach
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic halide. While highly versatile and tolerant of many functional groups, the toxicity of organotin reagents necessitates careful handling and purification.
Mechanistic Rationale
The mechanism of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organostannane as the transmetalating agent.
Experimental Protocol: Stille Coupling of 2-Bromopyrimidine
This protocol is a general guideline and requires appropriate safety precautions for handling organotin compounds.
Materials:
-
2-Bromopyrimidine
-
Organostannane (e.g., Aryl-SnBu₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyrimidine (1.0 equiv.) and the palladium catalyst (2-5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent (1.1-1.2 equiv.).[13]
-
Reaction: Heat the reaction mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through celite.
-
Purification: Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Toluene | 90-110 | 70-90 | [13] |
| PdCl₂(PPh₃)₂ | DMF | 100 | 75-85 | [5] |
Table 5. Representative conditions for Stille coupling of 2-bromopyrimidine derivatives.
Troubleshooting and Key Considerations
A common side reaction in palladium-catalyzed cross-couplings of heteroaryl halides is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heterocycles like pyrimidines.
Strategies to Minimize Hydrodehalogenation:
-
Choice of Base: Strong bases, especially in the presence of protic solvents, can promote the formation of palladium-hydride species that lead to hydrodehalogenation. Using milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be beneficial.
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrodehalogenation. Running the reaction at the lowest effective temperature is advisable.
-
Solvent: Use anhydrous, aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway.
Conclusion
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the functionalization of 2-bromopyrimidine derivatives. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse array of substituted pyrimidines for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these transformative reactions in your laboratory.
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- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
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- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Pediaa.Com. (2020, December 3). What is the Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines.
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
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- Benchchem. (n.d.). Application Notes and Protocols: Heck Reaction Conditions for (Z)-2-bromo-2-butene.
- ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential..
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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YouTube. (2016, April 15). Special Topic G Part 1- Heck, Stille, and Suzuki Reactions. Retrieved from [Link]
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NIH. (n.d.). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Retrieved from [Link]
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YouTube. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Retrieved from [Link]
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Thieme. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Retrieved from [Link]
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ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Substrate scope for meta bromination. Yields are those of.... Retrieved from [Link]
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NIH. (n.d.). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. Retrieved from [Link]
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Sci-Hub. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Substrate-Photocatalyst Reactivity Matching Enables Broad Aryl Halide Scope in Light-Driven, Reductive Cross-Electrophile Coupling Using 13C NMR as a Predictor. Retrieved from [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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Wiley Online Library. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
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